

Application Notes and Protocols: Comprehensive Characterization of 5- Phenoxyisobenzofuran-1(3H)-one

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Compound of Interest

Compound Name: 5-phenoxyisobenzofuran-1(3H)-one

Cat. No.: B3029204

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Introduction: The Imperative for Rigorous Analytical Characterization

5-Phenoxyisobenzofuran-1(3H)-one (CAS No: 57830-14-5) is a bicyclic lactone belonging to the isobenzofuranone (also known as phthalide) class of compounds.^[1] This structural motif is present in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities.^{[2][3][4]} Given its potential utility in drug discovery and development, a comprehensive and unambiguous analytical characterization is paramount. The identity, purity, and stability of a lead compound are foundational pillars upon which all subsequent preclinical and clinical development rests.

This guide provides a suite of detailed analytical protocols designed to deliver a robust and multi-faceted characterization of **5-phenoxyisobenzofuran-1(3H)-one**. The methodologies herein are grounded in fundamental analytical principles and are designed to be self-validating, ensuring the generation of trustworthy and reproducible data. We will move from chromatographic methods for purity assessment to definitive spectroscopic techniques for structural elucidation.

Foundational Properties and Structure

Before embarking on detailed analytical protocols, a foundational understanding of the molecule's properties is essential.

- Molecular Formula: C₁₄H₁₀O₃
- Molecular Weight: 226.23 g/mol [5]
- Appearance: Solid[5]
- Boiling Point: ~422.5 °C at 760 mmHg[5]
- Storage: Store at room temperature[5]

The structural features—a lactone (cyclic ester), a phenoxy ether linkage, and two aromatic rings—dictate the selection of analytical techniques and the interpretation of the resulting data.

Chromatographic Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic molecules and is a principal technique in pharmaceutical quality control. [6][7] For **5-phenoxyisobenzofuran-1(3H)-one**, a reversed-phase HPLC method is most appropriate due to its aromaticity and moderate polarity.

Protocol: Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol is designed to separate the main compound from potential impurities, including its regioisomer, 6-phenoxyisobenzofuran-1(3H)-one, which can be formed during synthesis.[8]

Rationale for Method Choices:

- C18 Column: The octadecylsilane stationary phase provides excellent hydrophobic interactions with the aromatic rings of the analyte, ensuring good retention.[6][9]
- Acetonitrile/Water Mobile Phase: This is a standard, robust mobile phase for reversed-phase chromatography. Acetonitrile is chosen for its low UV cutoff and viscosity.

- UV Detection: The presence of two aromatic rings provides strong chromophores, making UV detection highly sensitive. A wavelength of 230 nm is selected to capture the absorbance of both the benzofuranone and phenoxy moieties.[9]

Step-by-Step Protocol:

- Sample Preparation: Accurately weigh approximately 10 mg of **5-phenoxyisobenzofuran-1(3H)-one** and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with a 50:50 acetonitrile/water mixture.
- Instrumentation:
 - HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).
 - Column: C18, 4.6 x 150 mm, 3.5 μ m particle size.
 - Mobile Phase A: Deionized Water.
 - Mobile Phase B: Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 230 nm.[9]
 - Injection Volume: 10 μ L.
- Gradient Elution:

Time (min)	% Mobile Phase A (Water)	% Mobile Phase B (Acetonitrile)
0.0	50	50
20.0	5	95
25.0	5	95
25.1	50	50

| 30.0 | 50 | 50 |

- Data Analysis: Integrate the peak areas of all observed peaks. Calculate the purity of the main peak as a percentage of the total integrated area.

Protocol: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

For assessing volatile and semi-volatile impurities, GC-MS is an invaluable orthogonal technique.^[10] Given the compound's lactone structure, GC-MS is a suitable method for both identification and quantification.^{[11][12]}

Rationale for Method Choices:

- DB-5ms or equivalent column: A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose choice that provides good separation for a wide range of semi-volatile organic compounds.
- Electron Ionization (EI): Standard 70 eV EI provides reproducible fragmentation patterns that are useful for library matching and structural confirmation. The fragmentation of the lactone and ether moieties will yield characteristic ions.^[10]

Step-by-Step Protocol:

- Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like Dichloromethane or Ethyl Acetate.

- Instrumentation:
 - GC-MS System: Standard GC with a Mass Selective Detector.
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
 - Injector Temperature: 280 °C.
 - Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Oven Program:
 - Initial Temperature: 100 °C, hold for 2 min.
 - Ramp: 15 °C/min to 300 °C.
 - Final Hold: Hold at 300 °C for 5 min.
- MS Transfer Line: 280 °C.
- Ion Source: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: 40-450 m/z.
- Data Analysis: Identify the main peak corresponding to **5-phenoxyisobenzofuran-1(3H)-one**. Analyze its mass spectrum for the molecular ion (m/z 226) and characteristic fragment ions. Search for and identify any impurity peaks.

Definitive Structural Elucidation

While chromatography provides data on purity, spectroscopy provides irrefutable evidence of the molecular structure. A combination of NMR, MS, and IR spectroscopy is required for a complete characterization.

Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is used to determine the elemental composition of the molecule.[\[13\]](#)[\[14\]](#) This is a critical step to confirm that the observed molecule has the correct molecular formula.[\[15\]](#)[\[16\]](#)

Step-by-Step Protocol:

- Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid for ESI).
- Instrumentation:
 - Mass Spectrometer: A high-resolution instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.
 - Ionization Source: Electrospray Ionization (ESI) is common, typically in positive mode to form the $[M+H]^+$ or $[M+Na]^+$ adduct.
- Data Acquisition: Infuse the sample directly or via a liquid chromatography system. Acquire the full scan mass spectrum in high-resolution mode.
- Data Analysis:
 - Determine the accurate mass of the molecular ion peak.
 - Use the instrument's software to calculate the molecular formula that best fits the measured mass within a narrow mass tolerance (e.g., < 5 ppm).
 - Expected Result: The calculated mass for $C_{14}H_{11}O_3^+$ ($[M+H]^+$) is 227.0703. An experimental mass within 5 ppm of this value confirms the elemental composition.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure and connectivity of atoms in a molecule.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#) Both 1H and ^{13}C NMR are essential, and 2D NMR experiments (like COSY and HMBC) can confirm assignments.

Rationale for Solvent Choice:

- CDCl_3 (Deuterated Chloroform): A common, non-protic solvent that is excellent for dissolving a wide range of organic compounds.
- DMSO-d_6 (Deuterated Dimethyl Sulfoxide): A more polar alternative if solubility in CDCl_3 is an issue.

Step-by-Step Protocol:

- Sample Preparation: Dissolve 5-10 mg of the compound in ~ 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Instrumentation: A 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:
 - ^1H NMR: Acquire a standard proton spectrum.
 - ^{13}C NMR: Acquire a standard carbon spectrum, often with proton decoupling.
 - (Optional) 2D NMR: Acquire COSY (^1H - ^1H correlation) and HMBC (^1H - ^{13}C long-range correlation) spectra to confirm connectivity.
- Data Interpretation (Predicted Shifts):
 - ^1H NMR: Expect signals in the aromatic region (~ 7.0 -8.0 ppm). The two protons of the $-\text{CH}_2-$ group in the lactone ring are diastereotopic and should appear as a singlet or two distinct signals around 5.0-5.5 ppm.
 - ^{13}C NMR: Expect a signal for the carbonyl carbon of the lactone around 170 ppm.[\[21\]](#) Aromatic carbons will appear in the ~ 110 -160 ppm range. The $-\text{CH}_2-$ carbon will be further upfield.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

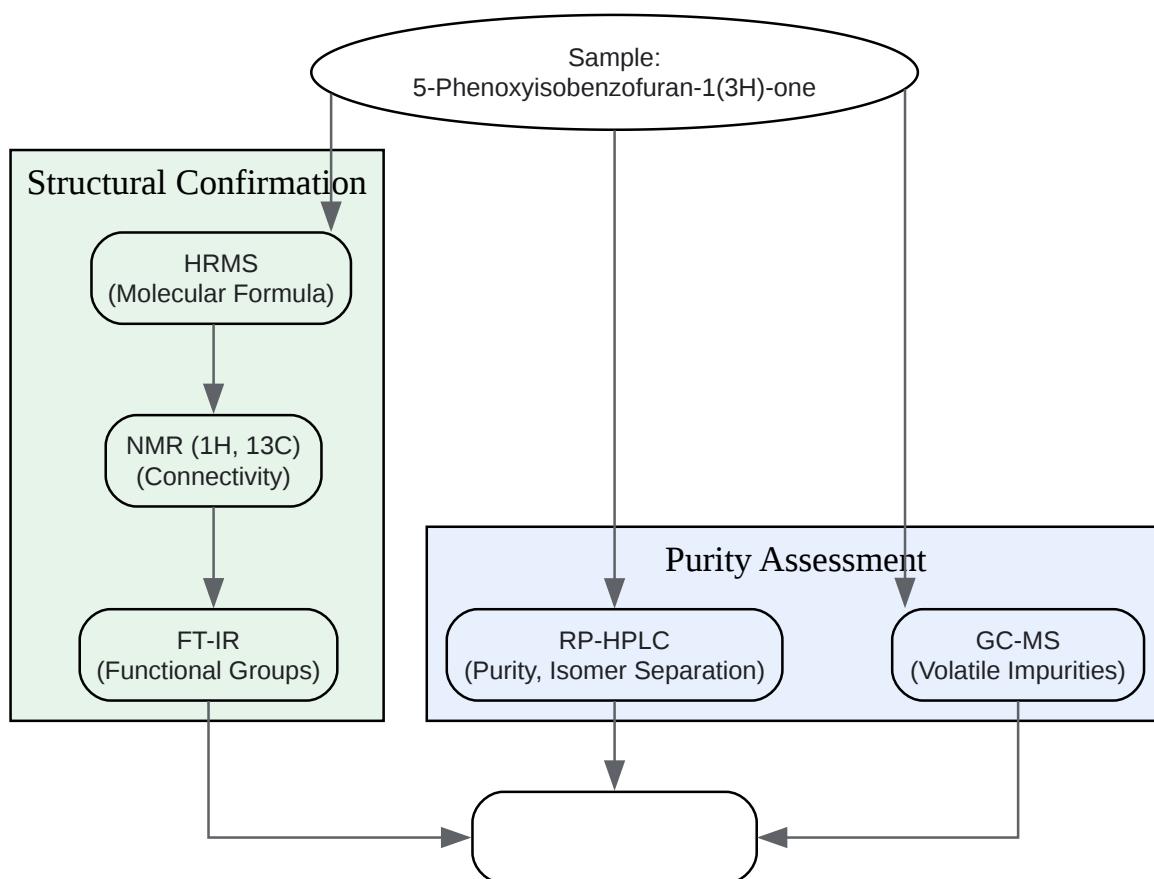
FT-IR spectroscopy is used to identify the functional groups present in a molecule.[22] It provides a characteristic "fingerprint" that can be used for identification.

Step-by-Step Protocol:

- Sample Preparation: If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
- Instrumentation: A standard FT-IR spectrometer.
- Data Acquisition: Acquire the spectrum, typically from 4000 to 400 cm^{-1} .
- Data Interpretation:
 - C=O Stretch (Lactone): Expect a very strong, sharp absorption band. For a five-membered lactone (γ -lactone), this peak is typically found at a higher frequency than a standard ketone, around 1760-1780 cm^{-1} .[23][24]
 - C-O-C Stretch (Ether): Look for characteristic C-O stretching bands in the 1250-1000 cm^{-1} region.
 - Aromatic C=C Stretch: Expect several medium-intensity peaks in the 1600-1450 cm^{-1} region.
 - Aromatic C-H Stretch: Look for signals above 3000 cm^{-1} .

Visualization of Analytical Workflow

The following diagram illustrates the logical flow of the analytical characterization process, starting from sample reception to final structural confirmation.



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